Diethyl1,3-phenylenedicarbamate
Overview
Description
Diethyl 1,3-phenylenedicarbamate is a synthetic compound belonging to the class of carbamate derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,3-phenylenedicarbamate typically involves the reaction of 1,3-phenylenediamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, and requires heating to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of diethyl 1,3-phenylenedicarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,3-phenylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
Diethyl 1,3-phenylenedicarbamate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl 1,3-phenylenedicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form host-guest complexes with molecules like theophylline and caffeine, indicating its ability to bind selectively to certain targets . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,2-phenylenedicarbamate: Another carbamate derivative with similar chemical properties but different structural configuration.
Diethyl 1,4-phenylenedicarbamate: A compound with a different substitution pattern on the phenylene ring, leading to distinct chemical and biological properties.
Uniqueness
Diethyl 1,3-phenylenedicarbamate is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)phenyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-6-5-7-10(8-9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCONBBYGBPHQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)NC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253488 | |
Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7450-61-5 | |
Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7450-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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